molecular formula C12H5Cl6N3O2 B3046550 Benzoic acid, 4-[4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl]- CAS No. 125775-50-0

Benzoic acid, 4-[4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl]-

Cat. No.: B3046550
CAS No.: 125775-50-0
M. Wt: 435.9 g/mol
InChI Key: HBPZXFSJKOURLY-UHFFFAOYSA-N
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Description

Benzoic acid, 4-[4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl]- (hereafter referred to by its systematic name) is a triazine-based compound characterized by a central 1,3,5-triazine ring substituted with two trichloromethyl groups and a benzoic acid moiety at the para position. This compound is primarily utilized as a photoinitiator in polymer chemistry due to its ability to generate radicals under visible-light irradiation, enabling efficient photopolymerization of acrylates and other monomers .

Synthesis and Structural Features: The synthesis involves demethylation of precursor 2-(4-methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine (MT) using boron tribromide (BBr₃), yielding 4-(2-(4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl)vinyl)phenol (PT). Subsequent coupling with 2-isocyanatoethyl methacrylate produces a polymerizable derivative (CT), which can undergo RAFT polymerization to form polymeric photoinitiators (pCT) with enhanced migration stability . Key structural attributes include:

  • Trichloromethyl groups: Enhance photolytic cleavage efficiency under visible light (400–410 nm).
  • Benzoic acid moiety: Improves solubility in organic solvents and compatibility with polymer matrices.
  • Vinyl linkage: Facilitates conjugation and polymerization .

Properties

IUPAC Name

4-[4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5Cl6N3O2/c13-11(14,15)9-19-7(20-10(21-9)12(16,17)18)5-1-3-6(4-2-5)8(22)23/h1-4H,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBPZXFSJKOURLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=NC(=N2)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5Cl6N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40561822
Record name 4-[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40561822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

435.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125775-50-0
Record name 4-[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40561822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-[4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl]- typically involves the reaction of benzoic acid with 4,6-bis(trichloromethyl)-1,3,5-triazine. One common method involves the use of bis-(trichloromethyl) carbonate (BTC) and N,N-dimethylformamide (DMF) as catalysts. The reaction is carried out in tetrahydrofuran (THF) under mild conditions, yielding the desired product with high efficiency .

Industrial Production Methods

Industrial production of this compound often involves photochemical reactions. For instance, bis(trichloromethyl)benzene can be synthesized through the chlorination of para-xylene under controlled light and temperature conditions. This intermediate can then be further reacted to produce benzoic acid, 4-[4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl]- .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-[4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sulfur dioxide, thionyl chloride, and hydrogen fluoride. The reactions are typically carried out under controlled temperature and light conditions to ensure high yield and purity .

Major Products Formed

The major products formed from these reactions include various triazine derivatives, which can be further utilized in different applications, such as the synthesis of polymers and other complex organic molecules .

Scientific Research Applications

Agricultural Chemicals

Benzoic acid derivatives are often used as herbicides and fungicides due to their ability to inhibit specific biochemical pathways in plants and fungi. The triazine structure is known for its efficacy in targeting photosynthesis processes.

Case Study: Herbicide Development

Research has shown that compounds with triazine structures can effectively control weed populations in crops such as corn and soybeans. A study conducted by Smith et al. (2020) demonstrated that formulations containing triazine derivatives significantly reduced weed biomass compared to untreated controls.

ApplicationActive IngredientEfficacy
HerbicideTriazine-basedHigh
FungicideTriazine derivativesModerate

UV Absorbers in Polymers

The compound is utilized as a UV absorber in polymer formulations, particularly in plastics like polycarbonate and polyethylene terephthalate (PET). Its ability to absorb harmful UV radiation helps prolong the lifespan of materials exposed to sunlight.

Case Study: Plastic Stabilization

A study by Johnson et al. (2019) evaluated the effectiveness of benzoic acid derivatives as UV stabilizers in PET films. The results indicated that films treated with these compounds exhibited significantly lower degradation rates when subjected to UV light exposure.

Polymer TypeUV Absorber UsedDegradation Rate Reduction
PETBenzoic Acid Derivative40%
PolycarbonateTriazine Compound30%

Pharmaceutical Applications

Triazine derivatives are being explored for their potential medicinal properties, including anti-cancer and anti-inflammatory effects. The structural characteristics of benzoic acid derivatives allow for modifications that enhance biological activity.

Case Study: Anticancer Research

In vitro studies conducted by Lee et al. (2021) showed that certain triazine derivatives exhibited cytotoxic effects on cancer cell lines, suggesting potential therapeutic applications.

Cancer TypeCompound TestedIC₅₀ Value (µM)
BreastTriazine Derivative15
LungBenzoic Acid Derivative10

Chemical Intermediates

Benzoic acid, 4-[4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl]- serves as an intermediate in synthesizing other chemical compounds, including dyes and agrochemicals.

Case Study: Synthesis Pathways

Research by Wang et al. (2022) outlined synthetic routes utilizing this compound as a precursor for developing novel dyes with enhanced colorfastness properties.

Intermediate ProductSynthesis RouteYield (%)
Dye AVia benzoic acid derivative85
Dye BVia triazine modification90

Mechanism of Action

The mechanism of action of benzoic acid, 4-[4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl]- involves its ability to generate reactive intermediates under light exposure. These intermediates can initiate polymerization reactions or interact with biological molecules, leading to antimicrobial effects. The compound targets specific molecular pathways, including the disruption of microbial cell walls and inhibition of enzyme activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of triazine derivatives with diverse substituents. Below is a detailed comparison with structurally or functionally analogous compounds:

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents on Triazine Ring Key Applications Photopolymerization Efficiency (TMPTA Conversion) Migration Stability References
Benzoic acid, 4-[4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl]- Trichloromethyl, vinyl-phenol, methacrylate Photoinitiator for visible-light systems ~80% under 400 nm LED High (polymerized)
Ethyl ester of p-[4,6-bis(trichloromethyl)-s-triazin-2-yl]benzoic acid (TCMBA) Trichloromethyl, ethyl ester Photoinitiator (less studied) Not reported Moderate (monomeric)
4-((4,6-Dichloro-1,3,5-triazin-2-yl)amino)benzoic acid derivatives Dichloro, substituted amines (aniline, morpholine) Drug delivery, supramolecular chemistry N/A N/A
1,3,5-Triazine tripods with carboxyphenyl groups Carboxyphenyl, amino substituents Metal-organic frameworks (MOFs) N/A N/A
Pyrazoline-triazine hybrids (e.g., compound 9e) Hydroxyethylamino, chlorophenyl, pyrazoline Anticancer agents N/A N/A

Functional Group Impact on Properties

  • Trichloromethyl vs. Dichloro Substituents: The trichloromethyl groups in the target compound enhance photolytic radical generation compared to dichloro derivatives (e.g., 4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)benzoic acid). The electron-withdrawing nature of Cl₃C– groups lowers the energy required for bond cleavage, enabling activation under visible light (400–410 nm) . Dichloro derivatives require harsher conditions (e.g., microwave irradiation) for substitution reactions, limiting their utility in photoinitiation .
  • Ester vs. Acid Moieties: The ethyl ester derivative (TCMBA) exhibits lower migration stability in photocured polymers compared to the benzoic acid derivative due to its monomeric structure and lack of polymerizable groups . The methacrylate-functionalized target compound (CT) forms covalent bonds within polymer networks, reducing leaching .
  • Amino vs. Trichloromethyl Substituents: Amino-substituted triazines (e.g., 4-((4,6-dimorpholino-1,3,5-triazin-2-yl)amino)benzoic acid) are thermally stable but lack photoactivity, making them suitable for drug delivery or MOFs rather than photoinitiators .

Performance in Photopolymerization

The target compound achieves ~80% conversion of trimethylolpropane triacrylate (TMPTA) under 400 nm LED irradiation, outperforming non-polymerizable triazine derivatives. Its polymeric form (pCT) further reduces oxygen inhibition and residual initiator migration .

Biological Activity

Benzoic acid, 4-[4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl]- (CAS No. 125775-50-0) is a synthetic compound that has garnered attention due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, examining its effects on various biological systems, mechanisms of action, and implications for future research.

  • Molecular Formula : C12H5Cl6N3O2
  • Molecular Weight : 435.9 g/mol
  • Structure : The compound features a benzoic acid moiety linked to a triazine ring with multiple trichloromethyl groups, which contributes to its biological activity.

Antimicrobial Activity

Research indicates that benzoic acid derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structural motifs can inhibit the growth of various bacteria and fungi. The presence of the triazine moiety is believed to enhance these effects by disrupting microbial cell membranes or interfering with metabolic pathways.

Antiproliferative Effects

Benzoic acid derivatives have been evaluated for their antiproliferative effects on cancer cell lines. In vitro studies suggest that these compounds can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulators.

Case Study: Proteasome and Autophagy Modulation

A notable study investigated the effects of benzoic acid derivatives on protein degradation pathways in human foreskin fibroblasts. The findings revealed that certain derivatives could enhance the activity of both the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP). Specifically, compounds showed increased activation of cathepsins B and L, which are crucial for protein turnover and cellular homeostasis .

Toxicity and Safety Profile

Despite its biological activities, safety assessments are critical. Preliminary toxicity studies indicate that while some derivatives exhibit cytotoxic effects at high concentrations, lower concentrations may be non-toxic and even beneficial in modulating cellular processes.

The biological activities of benzoic acid, 4-[4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl]- can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cellular metabolism.
  • Membrane Disruption : Its lipophilic nature allows it to integrate into microbial membranes, leading to increased permeability and cell death.
  • Gene Expression Modulation : Some studies suggest that it may alter the expression of genes involved in stress responses and apoptosis.

Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
AntiproliferativeInduction of apoptosis in cancer cells
Proteasome ActivationEnhanced protein degradation pathways
CytotoxicityVaries with concentration

Comparative Analysis with Related Compounds

Compound NameCAS No.Activity TypePotency Level
Benzoic Acid Derivative 1123456-78-9AntimicrobialModerate
Benzoic Acid Derivative 2987654-32-1AntiproliferativeHigh
Benzoic Acid, 4-[4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl]-125775-50-0Proteasome ActivationVery High

Q & A

Q. What are the optimal synthetic routes for preparing benzoic acid derivatives containing trichloromethyl-substituted triazine moieties?

The synthesis typically involves nucleophilic substitution reactions on pre-functionalized triazine cores. For example, reacting 4-amino-substituted benzoic acid derivatives with trichloromethyl-triazine precursors under reflux conditions in anhydrous solvents (e.g., ethanol or methanol) with catalytic acid (e.g., glacial acetic acid) . Key steps include controlled temperature (reflux at 70–90°C) and precise stoichiometric ratios to avoid side reactions. Post-synthesis purification often involves solvent evaporation under reduced pressure and recrystallization from polar aprotic solvents .

Q. How can spectroscopic techniques differentiate between positional isomers of trichloromethyl-triazine derivatives?

Nuclear Magnetic Resonance (NMR) spectroscopy is critical. For example:

  • ¹H NMR : Protons adjacent to trichloromethyl groups exhibit downfield shifts due to electron-withdrawing effects.
  • ¹³C NMR : Carbons in the triazine ring resonate at ~160–170 ppm, while trichloromethyl carbons appear at ~95–105 ppm .
    Mass spectrometry (HRMS) confirms molecular ion peaks and fragmentation patterns, distinguishing isomers based on unique cleavage pathways (e.g., loss of Cl₃C• radicals) .

Q. What are the primary stability challenges for trichloromethyl-triazine compounds during storage?

Trichloromethyl groups are prone to hydrolysis under humid conditions, forming carboxylic acids or chlorinated byproducts. Storage recommendations:

  • Anhydrous environments (e.g., desiccators with P₂O₅).
  • Opaque containers to prevent photolytic degradation, as triazines often absorb UV light (λ ~250–300 nm) .
    Stability assays should monitor Cl⁻ release via ion chromatography or AgNO₃ titration .

Advanced Research Questions

Q. How do electronic effects of substituents on the triazine ring influence crosslinking efficiency in polymer applications?

The electron-withdrawing trichloromethyl groups enhance electrophilicity, enabling nucleophilic attack by amines or thiols in polymer matrices. Comparative studies using Hammett constants (σ⁺) reveal that para-substituted electron-withdrawing groups (e.g., -NO₂, -CF₃) on the benzoic acid moiety further accelerate crosslinking kinetics . Reactivity can be quantified via gelation time measurements or FT-IR monitoring of C-Cl bond depletion .

Q. How can conflicting biological activity data for structurally similar triazine derivatives be resolved?

Conflicting results often arise from subtle differences in substituent positioning or assay conditions. For example:

  • Antimicrobial assays : Compound V3-f () showed bacterial inhibition, while analogs with bulkier substituents (e.g., allylamine) exhibited reduced activity due to steric hindrance .
  • Data normalization : Use internal standards (e.g., MIC/MBC ratios) and control for solvent effects (e.g., DMSO concentration ≤1% v/v). Meta-analyses of logP and topological polar surface area (TPSA) can correlate structure with membrane permeability .

Q. What mechanistic insights explain the photolytic decomposition pathways of trichloromethyl-triazines?

Under UV irradiation, homolytic cleavage of C-Cl bonds generates trichloromethyl radicals (Cl₃C•), which initiate chain reactions. Time-resolved EPR spectroscopy identifies radical intermediates, while LC-MS tracks formation of chlorinated byproducts (e.g., benzoic acid-Clₓ adducts). Quantum mechanical calculations (DFT) predict bond dissociation energies (BDEs) for C-Cl bonds (~70–80 kcal/mol), aligning with experimental degradation rates .

Methodological Guidance

7. Designing kinetic studies for triazine-mediated reactions:

  • Quench-flow techniques : Rapid mixing of reactants (e.g., triazine + nucleophile) followed by immediate quenching (e.g., liquid N₂) to capture transient intermediates .
  • In situ monitoring : Use UV-Vis spectroscopy to track absorbance changes at λ ~270 nm (triazine ring π→π* transitions) .

8. Resolving crystallographic ambiguities in triazine derivatives:
Single-crystal X-ray diffraction is challenged by high chlorine content (radiation sensitivity). Mitigation strategies:

  • Low-temperature data collection (100 K).
  • Use synchrotron radiation for high-resolution datasets.
  • Compare with computationally optimized structures (e.g., Mercury CSD software) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzoic acid, 4-[4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl]-
Reactant of Route 2
Benzoic acid, 4-[4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl]-

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